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Compound of Interest

N-(6-Oxo0-6, 7-dihydro-1H-purin-2-
Compound Name:
yl)isobutyramide

Cat. No.: B108328

This technical guide provides a comprehensive overview of the spectroscopic data for N2-
Isobutyrylguanine, a key derivative of the purine base guanine. Designed for researchers,
scientists, and professionals in drug development, this document details expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of N2-
Isobutyrylguanine. It is crucial to recognize that this compound exists in solution as a dynamic
equilibrium of two principal tautomers: the N7-H and N9-H forms. This tautomerism is directly
observable and distinguishable by NMR, influencing the chemical shifts of the purine ring
protons and carbons.

Predicted *H NMR Spectroscopic Data

The following table summarizes the predicted proton NMR chemical shifts for N2-
Isobutyrylguanine, recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide
(DMSO-ds) as the solvent. It is important to note that these are predicted values based on
analogous guanine derivatives, and actual experimental data may exhibit slight variations.
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Predicted Coupling
Assignment Chemical Shift Multiplicity Constant (J, Notes
(9, ppm) Hz)
) Exchangeable
N1-H 10.5-11.5 broad singlet - ]
with D20
Position differs
between
N7-H / N9-H 11.5-125 broad singlet - tautomers;
Exchangeable
with D20
Sensitive to the
H8 7.8-8.2 singlet - )
tautomeric form
) ) Exchangeable
NH (isobutyryl) 9.5-105 broad singlet - ]
with D20
CH (isobutyryl) 28-3.2 septet ~6.8
CHs (isobutyryl) 1.0-1.2 doublet ~6.8

Predicted **C NMR Spectroscopic Data

Predicted carbon-13 NMR chemical shifts for N2-Isobutyrylguanine, acquired at 125 MHz in

DMSO-de, are presented below.
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Assignment Predicted Chemical Shift (3, ppm)
C6 155 - 158

Cc2 148 - 152

Cc4 150 - 153

Cs8 135-138

C5 118 - 122

C=0 (isobutyryl) 175-178

CH (isobutyryl) 35-38

CHs (isobutyryl) 18- 20

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a valuable tool for the identification of key functional groups
within the N2-Isobutyrylguanine molecule.

Predicted FT-IR Absorption Bands

The table below outlines the expected absorption bands in the Fourier-transform infrared
spectrum of solid-state N2-Isobutyrylguanine, prepared as a potassium bromide (KBr) pellet.
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Wavenumber (cm—1) Intensity Vibrational Assignment

N-H stretching (amine and
3400-3200 Strong, Broad ]

amide)
3150-3000 Medium C-H stretching (aromatic)
2980-2850 Medium C-H stretching (aliphatic)
1720-1680 Strong C=0 stretching (amide I)
1680-1640 Strong C=0 stretching (guanine ring)

) N-H bending, C=N and C=C

1640-1580 Medium-Strong ]

stretching
1550-1500 Medium N-H bending (amide II)
1470-1430 Medium C-H bending (aliphatic)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the
fragmentation patterns of N2-Isobutyrylguanine, confirming its elemental composition and
structural integrity.

Predicted Mass Spectrometry Data

The following data is anticipated from Electrospray lonization (ESI) mass spectrometry.
e Molecular Formula: CoH11Ns0O2

e Molecular Weight: 221.22 g/mol

e Positive lon Mode ([M+H]*): Expected m/z = 222.10

o Positive lon Mode ([M+Na]*): Expected m/z = 244.08

» Anticipated Major Fragments: Fragmentation is expected to involve the loss of the isobutyryl
group and characteristic cleavages within the purine ring system.
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of high-purity N2-Isobutyrylguanine is dissolved in
0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The resulting solution is filtered
through a glass wool plug directly into a clean, dry 5 mm NMR tube.

H NMR Acquisition: Spectra are acquired on a 500 MHz or higher field NMR spectrometer
using a standard single-pulse experiment. A spectral width of 0-16 ppm, an acquisition time
of 2-3 seconds, and a relaxation delay of 5 seconds are typically employed. Data is collected
over 16-64 scans at 298 K. The residual solvent peak of DMSO-ds at & 2.50 ppm serves as
the internal reference.

13C NMR Acquisition: Carbon spectra are obtained at a corresponding frequency (e.g., 125
MHz for a 500 MHz instrument) using a standard proton-decoupled pulse sequence. A
spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-
5 seconds are utilized. Due to the low natural abundance of 13C, 1024-4096 scans are
typically required. The solvent peak of DMSO-de at & 39.52 ppm is used for chemical shift
referencing.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground, dry N2-
Isobutyrylguanine is intimately mixed with about 100 mg of dry potassium bromide (KBr) in
an agate mortar and pestle. The homogenous mixture is then compressed in a pellet press
to form a thin, transparent disc.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer over a scan range of 4000-400 cm~* with a resolution of 4 cm~1. A total of 16-
32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the
empty sample compartment is recorded prior to the analysis of the sample.

Mass Spectrometry (MS)

Sample Preparation: A stock solution of N2-Isobutyrylguanine is prepared in a suitable
solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This
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stock solution is then diluted with the mobile phase solvent to a final concentration in the
range of 1-10 pg/mL.

o Data Acquisition (ESI-QTOF): The analysis is performed on a Quadrupole Time-of-Flight
(QTOF) mass spectrometer equipped with an Electrospray lonization (ESI) source operating
in positive ion mode. Typical source parameters include a capillary voltage of 3-4 kV, a cone
voltage of 20-40 V, a source temperature of 100-120 °C, and a desolvation temperature of
250-350 °C. The mass spectrum is acquired over a range of m/z 50-500.
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Caption: Workflow for the spectroscopic analysis of N2-Isobutyrylguanine.
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Caption: Tautomeric equilibrium of N2-Isobutyrylguanine in solution.

 To cite this document: BenchChem. [Spectroscopic Profile of N2-Isobutyrylguanine: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108328#n2-isobutyrylguanine-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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